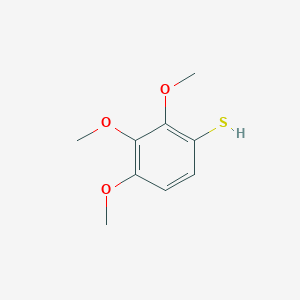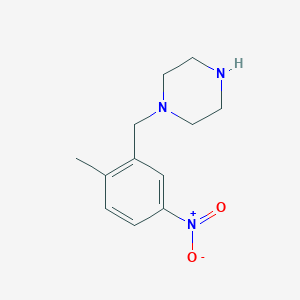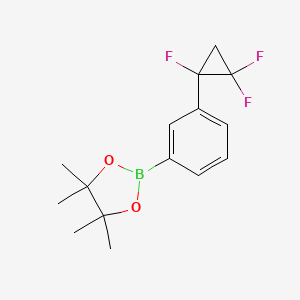
4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This specific compound features a trifluorocyclopropyl group, which can impart unique chemical properties, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the trifluorocyclopropyl group: This can be achieved through the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions.
Coupling with phenylboronic acid: The trifluorocyclopropyl group is then coupled with phenylboronic acid using a palladium-catalyzed cross-coupling reaction.
Formation of the boronic ester: The final step involves the reaction of the coupled product with a boronic ester precursor, such as bis(pinacolato)diboron, under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane can undergo various types of reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The trifluorocyclopropyl group can be reduced under specific conditions to form non-fluorinated cyclopropyl derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Cyclopropyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the trifluorocyclopropyl group to an electrophilic partner. This process involves the formation of a transient palladium complex, which undergoes reductive elimination to form the final product.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluorocyclopropyl group, making it less reactive in certain applications.
4,4,5,5-Tetramethyl-2-(3-fluorophenyl)-1,3,2-dioxaborolane: Contains a single fluorine atom, offering different reactivity and properties.
Uniqueness
The presence of the trifluorocyclopropyl group in 4,4,5,5-Tetramethyl-2-(3-(1,2,2-trifluorocyclopropyl)phenyl)-1,3,2-dioxaborolane imparts unique chemical properties, such as increased stability and reactivity, making it valuable in specialized applications where other boronic esters may not perform as effectively.
Properties
Molecular Formula |
C15H18BF3O2 |
|---|---|
Molecular Weight |
298.11 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(1,2,2-trifluorocyclopropyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H18BF3O2/c1-12(2)13(3,4)21-16(20-12)11-7-5-6-10(8-11)14(17)9-15(14,18)19/h5-8H,9H2,1-4H3 |
InChI Key |
KIUIAHGNUFQFEN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
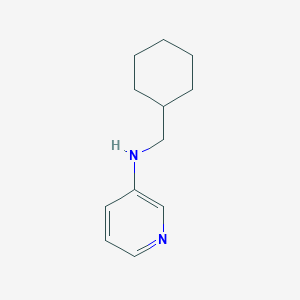
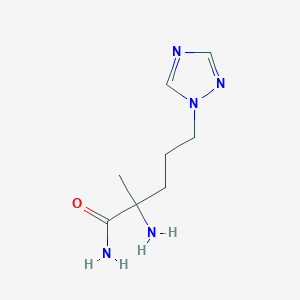


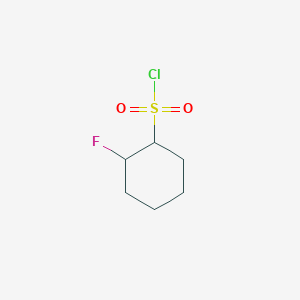
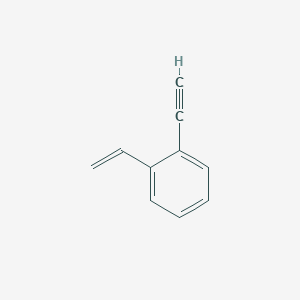
![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)
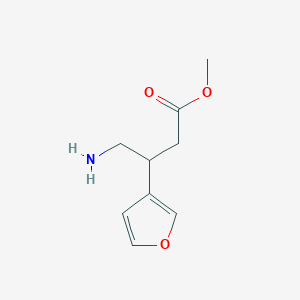
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)
